N-(2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbothioyl)benzamide
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Overview
Description
N-(2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbonothioyl)benzamide is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrrolopyridine core fused with a benzamide moiety. The compound’s structural complexity and potential biological activities make it a valuable subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbonothioyl)benzamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between N-propargylic β-enaminones and arylaldehydes or N-sulfonyl imines in the presence of a base like potassium hydroxide (KOH) can yield the desired pyrrolopyridine derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbonothioyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
N-(2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbonothioyl)benzamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studying cellular processes and interactions.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbonothioyl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit FGFRs, which play a crucial role in cell proliferation and migration. By binding to these receptors, the compound can disrupt signaling pathways, leading to reduced tumor growth and metastasis .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives: These compounds have similar structural features and biological activities.
Pyrrolopyrazine derivatives: These compounds also share a pyrrole core and exhibit various biological activities.
Uniqueness
N-(2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbonothioyl)benzamide is unique due to its specific combination of a pyrrolopyridine core with a benzamide moiety, which imparts distinct chemical and biological properties. Its ability to target FGFRs specifically sets it apart from other similar compounds.
Properties
CAS No. |
60782-37-8 |
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Molecular Formula |
C15H13N3OS |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
N-(2,3-dihydropyrrolo[2,3-b]pyridine-1-carbothioyl)benzamide |
InChI |
InChI=1S/C15H13N3OS/c19-14(12-5-2-1-3-6-12)17-15(20)18-10-8-11-7-4-9-16-13(11)18/h1-7,9H,8,10H2,(H,17,19,20) |
InChI Key |
JEBXSCDOXUXQIH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=C1C=CC=N2)C(=S)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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